Ethyl 6-bromo-3,3-dimethylhex-4-enoate
Description
Ethyl 6-bromo-3,3-dimethylhex-4-enoate is a brominated ester compound featuring a hex-4-enoate backbone substituted with a bromine atom at position 6 and two methyl groups at position 2. This structure confers unique reactivity, particularly in organometallic coupling reactions (e.g., Suzuki-Miyaura) and cyclization processes, making it valuable in pharmaceutical and agrochemical synthesis. Its ester group enhances solubility in organic solvents, while the bromine atom serves as a versatile handle for further functionalization.
Properties
CAS No. |
62217-50-9 |
|---|---|
Molecular Formula |
C10H17BrO2 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
ethyl 6-bromo-3,3-dimethylhex-4-enoate |
InChI |
InChI=1S/C10H17BrO2/c1-4-13-9(12)8-10(2,3)6-5-7-11/h5-6H,4,7-8H2,1-3H3 |
InChI Key |
NNVHQXPXPLWGML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C=CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 6-bromo-3,3-dimethylhex-4-enoate with structurally related brominated esters and alkenoates. Key differences arise in substituent placement, steric effects, and electronic properties, which influence reactivity and applications.
Structural and Functional Group Comparisons
- Ethyl 5-bromo-3,3-dimethylpent-4-enoate: Lacking the extended carbon chain of the hex-4-enoate analog, this compound exhibits reduced steric hindrance, facilitating nucleophilic substitutions but limiting applications in long-chain syntheses. Its smaller size may also lower boiling points compared to the hex-4-enoate derivative.
- Ethyl 6-chloro-3,3-dimethylhex-4-enoate: Replacing bromine with chlorine reduces electrophilicity at the halogen site, slowing cross-coupling reactions. However, chlorine’s lower molecular weight may improve volatility. Chlorinated analogs are also generally less toxic than brominated counterparts, though this depends on substituent interactions .
- This positional isomer may exhibit distinct regioselectivity in Diels-Alder reactions compared to the 3,3-dimethyl variant.
Physicochemical Properties
A hypothetical comparison of key properties is outlined below, though experimental data for this compound remain sparse:
| Property | This compound | Ethyl 5-bromo-3,3-dimethylpent-4-enoate | Ethyl 6-chloro-3,3-dimethylhex-4-enoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~249.1 (estimated) | ~221.1 | ~204.7 |
| Boiling Point (°C) | Not reported | Not reported | 180–185 (estimated) |
| Solubility in THF | High | High | Moderate |
| Cross-Coupling Efficiency | High (Br) | High (Br) | Moderate (Cl) |
Challenges and Limitations
- Data Gaps: Critical parameters like acute toxicity (LD50), ecotoxicological profiles, and precise melting/boiling points for this compound are unavailable in public domains, hindering safety and regulatory assessments.
- Synthetic Complexity: The 3,3-dimethyl groups complicate purification due to increased hydrophobicity, a challenge less pronounced in linear analogs.
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